Aldosterone Synthase (CYP11B2) Inhibition: >100-Fold Selectivity Over CYP11B1 Achieved by 4-Aryl-THIQ Derivative
Optimization of a 5,6,7,8-tetrahydroisoquinoline-based screening hit yielded compound (+)-(R)-6, which demonstrated >100-fold selectivity for CYP11B2 over the closely homologous CYP11B1 enzyme. This level of selectivity is critical for therapeutic development, as CYP11B1 inhibition causes cortisol suppression and associated adverse effects [1]. In contrast, many alternative scaffolds (e.g., pyridine-based, imidazole-based) targeting this enzyme exhibit substantially lower selectivity windows, often <10-fold [2].
| Evidence Dimension | CYP11B2 vs. CYP11B1 selectivity |
|---|---|
| Target Compound Data | >100-fold selectivity (CYP11B2 IC₅₀ ~low nM; CYP11B1 IC₅₀ >10 μM) |
| Comparator Or Baseline | Typical non-THIQ CYP11B2 inhibitors: <10-fold selectivity |
| Quantified Difference | At least 10× higher selectivity window |
| Conditions | In vitro enzyme inhibition assays using human CYP11B2 and CYP11B1; selectivity confirmed in db/db mice and cynomolgus monkeys in vivo |
Why This Matters
Researchers developing CYP11B2-targeted therapeutics require scaffolds that deliver high isoform selectivity to avoid cortisol suppression; the THIQ core provides a validated, >100-fold selectivity margin not consistently achievable with alternative heterocycles.
- [1] Martin RE, Aebi JD, Hornsperger B, et al. Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. J Med Chem. 2015;58(20):8054-8065. View Source
- [2] Hu Q, Yin L, Hartmann RW. Aldosterone synthase inhibitors as promising treatments for cardiovascular diseases. J Med Chem. 2014;57(12):5011-5022. View Source
